2-Methoxy-3-methylpentanal
Description
2-Methoxy-3-methylpentanal is an aldehyde derivative with a molecular formula of $ \text{C}7\text{H}{14}\text{O}2 $. Its structure consists of a five-carbon pentanal backbone substituted with a methoxy group (-OCH$3$) at the second carbon and a methyl group (-CH$_3$) at the third carbon. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and specialty chemicals .
Properties
IUPAC Name |
2-methoxy-3-methylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)7(5-8)9-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLXKQOCWDZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylpentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methoxy-3-methylpentanoic acid.
Reduction: It can be reduced to form 2-Methoxy-3-methylpentanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-3-methylpentanoic acid.
Reduction: 2-Methoxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylpentanal involves its interaction with various molecular targets. The carbonyl group in the compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The following compounds share structural similarities with 2-Methoxy-3-methylpentanal, differing primarily in functional groups and substitution patterns:
Key Observations:
Reactivity: The aldehyde group in this compound makes it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to ketones (e.g., 2-Methyl-3-pentanone) or alcohols (e.g., 2-Methyl-3-pentanol) .
Solubility: The methoxy group in this compound likely increases polarity and water solubility relative to purely aliphatic analogs like 2-Methyl-3-pentanol. However, the phenyl-substituted analog (2-Methyl-3-phenyl-3-pentanol) exhibits reduced polarity due to its aromatic ring .
Applications : Aldehydes like this compound are critical in condensation reactions (e.g., aldol reactions), while ketones and alcohols are often used as solvents or stabilizers .
Biological Activity
2-Methoxy-3-methylpentanal is an organic compound with the molecular formula . It belongs to the class of aldehydes and is characterized by a methoxy group and a methyl group attached to a pentanal backbone. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 116.20 g/mol
The biological activity of this compound is influenced by its structural components:
- The methoxy group enhances lipophilicity, facilitating membrane permeability.
- The aldehyde functional group can participate in nucleophilic reactions, making it reactive towards various biological macromolecules.
These characteristics suggest that this compound may interact with enzymes and receptors, potentially modulating metabolic pathways.
Antimicrobial Properties
Research indicates that aldehydes, including this compound, exhibit antimicrobial activity. A study demonstrated that certain aldehydes can disrupt microbial cell membranes and inhibit growth by altering metabolic processes. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .
Anti-inflammatory Effects
Aldehydes have also been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds like this compound can inhibit pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that it may have therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to or similar to this compound:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2-Methoxy-3-methylbutanal | Potential anti-inflammatory properties | |
| 3-Methylpentanal | Antimicrobial activity | |
| Pentanal | Used in flavoring; moderate antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
